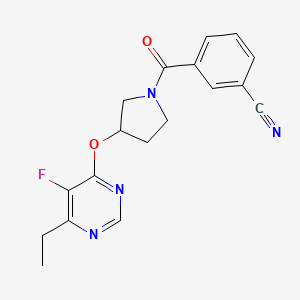

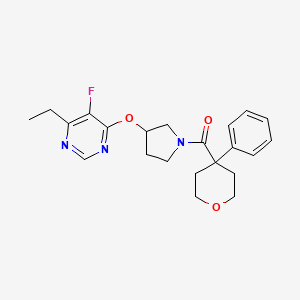

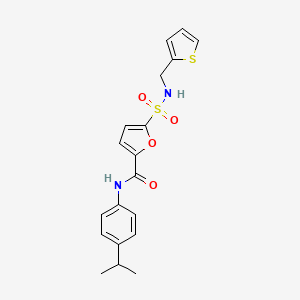

![molecular formula C16H13ClN4OS B2498510 {[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile CAS No. 1105240-44-5](/img/structure/B2498510.png)

{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile" appears to be a complex heterocyclic molecule, which likely possesses a range of chemical and physical properties due to the presence of multiple functional groups and a heterocyclic core. Such compounds are of interest in various scientific fields for their potential applications and unique behaviors.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including the formation of Schiff bases, cyclocondensation, and nucleophilic substitution reactions. For instance, a method for synthesizing novel Schiff bases using amino-thiophene-carbonitrile derivatives has been developed, indicating the versatility of carbonitrile compounds in heterocyclic chemistry (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the structural analysis of a pyrazolo-pyridine derivative was conducted using X-ray crystallography to determine the spatial arrangement and confirm the compound's structure (Ganapathy et al., 2015).

Chemical Reactions and Properties

Heterocyclic compounds featuring carbonitrile groups are reactive towards a variety of reagents, leading to numerous derivatives with diverse biological and chemical properties. For example, reactions involving cyanoacetylation and subsequent cyclization have been utilized to synthesize pyrazolo[3,4-d]pyrimidin-6-yl derivatives, showcasing the chemical versatility of these compounds (Salaheldin, 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity : A study by El‐Mekabaty (2015) involved using a similar compound, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, as a key intermediate for synthesizing heterocycles like pyrazoles, pyridine, tetrazole, thiazoles, and chromene, which showed antioxidant activity nearly equal to ascorbic acid El‐Mekabaty, 2015.

Fluorescent Sensor for Zinc Ion : Gong et al. (2011) synthesized a novel pyrazoline derivative, closely related to the compound , for the selective determination of Zn2+ ion. This sensor showed high selectivity and a low detection limit Gong et al., 2011.

Molecular Docking and Antimicrobial Activity : Flefel et al. (2018) conducted a study involving the synthesis of pyridine and fused pyridine derivatives, starting from a similar compound. These compounds were subjected to molecular docking screenings and exhibited antimicrobial and antioxidant activity Flefel et al., 2018.

Antitumor and Antimicrobial Activities : El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives, closely related to the compound , and screened them for antibacterial and antifungal activity, with some showing significant antitumor activity El-Borai et al., 2012.

Green Synthesis of Pyrano[2,3-c]-Pyrazoles : Al-Matar et al. (2010) presented a solvent-free synthesis approach for Pyrano[2,3-c]pyrazoles, which are structurally related to the compound of interest. This approach highlights the importance of environmentally friendly synthesis methods in medicinal chemistry Al-Matar et al., 2010.

Corrosion Inhibition Effect : A study by Sudheer and Quraishi (2015) explored the corrosion inhibition effect of aryl pyrazole pyridine derivatives on copper. This research indicates potential applications of similar compounds in protecting materials against corrosion Sudheer & Quraishi, 2015.

Eigenschaften

IUPAC Name |

2-[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c1-2-22-15-4-3-11(9-12(15)17)13-10-14-16(23-8-5-18)19-6-7-21(14)20-13/h3-4,6-7,9-10H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYYHEHSCPKMTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

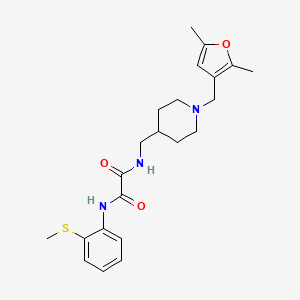

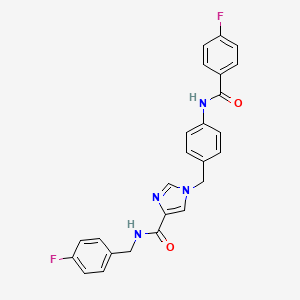

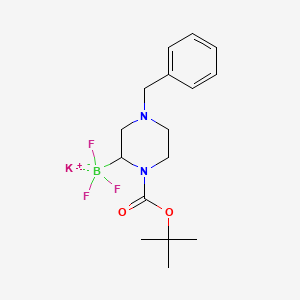

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2498429.png)

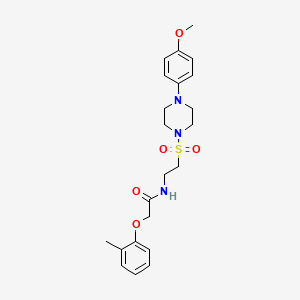

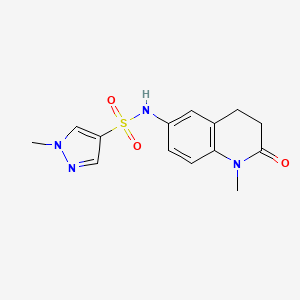

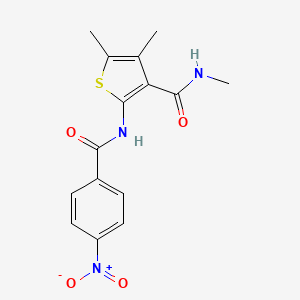

![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)

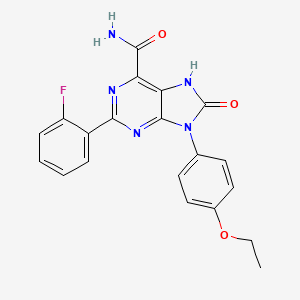

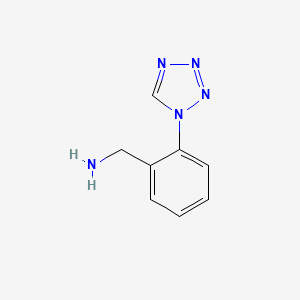

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)